[1-(3-Methylsulfanylpropyl)piperidin-3-yl]methanol
Description
[1-(3-Methylsulfanylpropyl)piperidin-3-yl]methanol: is an organic compound that features a piperidine ring substituted with a methanol group and a 3-methylsulfanylpropyl chain
Properties
IUPAC Name |
[1-(3-methylsulfanylpropyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NOS/c1-13-7-3-6-11-5-2-4-10(8-11)9-12/h10,12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODKTUNSGTYABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methylsulfanylpropyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 3-Methylsulfanylpropyl Group: This step involves the alkylation of the piperidine ring with 3-methylsulfanylpropyl halide under basic conditions.
Addition of the Methanol Group: The final step is the reduction of a suitable precursor, such as a ketone or aldehyde, to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the piperidine ring or the methanol group, potentially leading to the formation of secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group or the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(3-Methylsulfanylpropyl)piperidin-3-yl]methanol: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of piperidine derivatives on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [1-(3-Methylsulfanylpropyl)piperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the sulfanyl group may participate in redox reactions. The methanol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[1-(3-Methylsulfanylpropyl)piperidin-3-yl]methanol: can be compared with other piperidine derivatives such as:
[1-(3-Methylsulfanylpropyl)piperidin-4-yl]methanol: Similar structure but with the methanol group at a different position.
[1-(3-Methylsulfanylpropyl)piperidin-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(3-Methylsulfanylpropyl)piperidin-3-yl]amine: Similar structure but with an amine group instead of methanol.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
